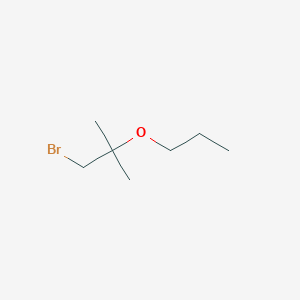

1-Bromo-2-methyl-2-propoxypropane

Description

1-Bromo-2-methyl-2-propoxypropane (C₇H₁₅BrO) is a brominated ether-aliphatic compound characterized by a central carbon atom bonded to a bromine atom, two methyl groups, and a propoxy group (-OCH₂CH₂CH₃). This structure imparts unique physicochemical properties, including intermediate polarity due to the ether oxygen and steric hindrance from the branched methyl groups. While direct data for this compound is absent in the provided evidence, its properties can be inferred through comparisons with structurally similar brominated alkanes and ethers, such as 2-bromo-2-methylpropane (tert-butyl bromide) and 1-bromopropane .

Properties

Molecular Formula |

C7H15BrO |

|---|---|

Molecular Weight |

195.10 g/mol |

IUPAC Name |

1-bromo-2-methyl-2-propoxypropane |

InChI |

InChI=1S/C7H15BrO/c1-4-5-9-7(2,3)6-8/h4-6H2,1-3H3 |

InChI Key |

GWDJZBNYQAJKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-2-propoxypropane can be synthesized through the reaction of 2-methyl-2-propoxypropanol with hydrobromic acid. The reaction typically involves heating the alcohol with an excess of hydrobromic acid under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-methyl-2-propoxypropane may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-2-propoxypropane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of different ethers or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination: Strong bases like sodium or potassium hydroxide in ethanol are used, and the reactions are often conducted under reflux conditions.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include various ethers or amines.

Elimination: The major product is typically an alkene, such as 2-methylpropene.

Scientific Research Applications

1-Bromo-2-methyl-2-propoxypropane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and amines through nucleophilic substitution reactions.

Biology: The compound can be used to modify biological molecules, potentially altering their activity or function.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-2-propoxypropane in chemical reactions typically involves the formation of a carbocation intermediate. In nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base removes a proton from a carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromine atom.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-bromo-2-methyl-2-propoxypropane with analogous compounds, derived from the evidence:

*Inferred data for 1-bromo-2-methyl-2-propoxypropane based on structural analogs.

Key Observations :

- Molecular Weight : The propoxy group in 1-bromo-2-methyl-2-propoxypropane significantly increases its molecular weight compared to simpler bromoalkanes like 1-bromopropane.

- Boiling Point : The compound’s boiling point is expected to exceed those of tert-butyl bromide (73.1°C) and 1-bromopropane (71°C) due to increased molecular weight and ether oxygen-induced polarity.

- Solubility: The ether oxygen enhances solubility in polar solvents compared to nonpolar tert-butyl bromide, though steric hindrance may limit miscibility relative to smaller bromoalkanes.

Reactivity and Stability

- 2-Bromo-2-methylpropane : A tertiary alkyl bromide, it undergoes SN1 reactions readily due to carbocation stability. Its low boiling point (73.1°C) aligns with volatile behavior .

- 1-Bromopropane : A primary alkyl bromide, it favors SN2 mechanisms. Its lower molecular weight contributes to higher volatility (bp 71°C) .

- 1-Bromo-2-methyl-2-propoxypropane : The ether oxygen may participate in hydrogen bonding, while steric hindrance from methyl groups could slow nucleophilic substitution. Predicted reactivity lies between tertiary and primary bromides.

Industrial and Environmental Considerations

Biological Activity

1-Bromo-2-methyl-2-propoxypropane is a halogenated organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1-Bromo-2-methyl-2-propoxypropane, classified as a haloalkane, exhibits unique chemical properties that may influence its biological activity. The molecular formula is , and it features a bromine atom attached to a propane backbone, which can affect its reactivity and interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.08 g/mol |

| IUPAC Name | 1-Bromo-2-methyl-2-propoxypropane |

Mechanisms of Biological Activity

The biological activity of 1-bromo-2-methyl-2-propoxypropane can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The presence of the bromine atom allows for nucleophilic substitution reactions, which can modify proteins and nucleic acids, potentially leading to changes in cellular function.

- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial effects. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Potential Toxicity : As with many haloalkanes, there is a concern regarding the toxicity of 1-bromo-2-methyl-2-propoxypropane. Its interaction with cellular components could lead to cytotoxic effects, necessitating further investigation into its safety profile.

Case Studies and Research Findings

Recent studies have explored the biological implications of 1-bromo-2-methyl-2-propoxypropane:

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antiseptic or preservative in pharmaceutical formulations .

- Cytotoxic Effects : Research has indicated that exposure to certain concentrations of 1-bromo-2-methyl-2-propoxypropane can induce apoptosis in cancer cell lines. This effect may be mediated through oxidative stress pathways .

- Environmental Impact : Investigations into the environmental persistence of halogenated compounds have raised concerns about their accumulation in ecosystems. Studies highlight the need for assessing the ecological risks associated with their use .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 1-bromo-2-methyl-2-propoxypropane:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Environmental Persistence | Potential for accumulation and ecological impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.